2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2,4-difluorophenyl)acetamide
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Overview
Description
2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2,4-difluorophenyl)acetamide is a complex organic compound known for its unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2,4-difluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Spirocyclic Core: This involves the cyclization of a suitable precursor to form the spirocyclic structure. Commonly, this step is achieved through a cyclization reaction under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl halides in the presence of a base.
Attachment of the Difluorophenyl Group: This step involves the coupling of the difluorophenyl moiety to the spirocyclic core, typically through a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow chemistry techniques and the use of automated reactors to maintain precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2,4-difluorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2,4-dichlorophenyl)acetamide
- 2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2,4-dibromophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2,4-difluorophenyl)acetamide is unique due to the presence of the difluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for further research and development.
This detailed overview provides a comprehensive understanding of 2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[45]decan-8-yl)-N-(2,4-difluorophenyl)acetamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N4O3/c23-16-6-7-18(17(24)12-16)25-19(29)14-27-10-8-22(9-11-27)20(30)28(21(31)26-22)13-15-4-2-1-3-5-15/h1-7,12H,8-11,13-14H2,(H,25,29)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCZYBVNFCALGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)CC(=O)NC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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